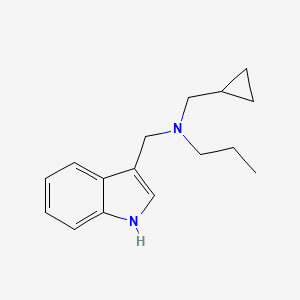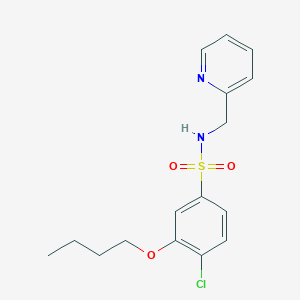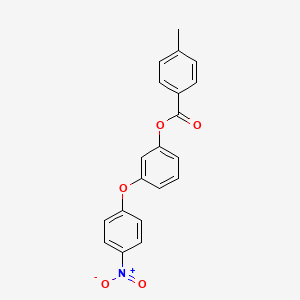
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, also known as CPIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CPIPA is a derivative of serotonin and has been shown to have a range of effects on the central nervous system, including potential anti-depressant and anti-anxiety effects. In
作用机制
The exact mechanism of action of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is not fully understood, but it is believed to act on the serotonin system in the brain. (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to increase the levels of serotonin in the brain, which may contribute to its potential anti-depressant and anti-anxiety effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin in the brain, as well as increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential pharmacological properties, which make it a promising candidate for the development of new treatments for depression, anxiety, and neurodegenerative disorders. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine. One area of research is to further elucidate its mechanism of action and its potential pharmacological properties. Additionally, further research is needed to determine the safety and toxicity of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, as well as its potential side effects. Finally, research is needed to determine the potential clinical applications of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, including its potential use as a treatment for depression, anxiety, and neurodegenerative disorders.
合成方法
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine can be synthesized using a multi-step process involving the reaction of indole-3-acetaldehyde with cyclopropylmethylamine and 3-bromopropyl bromide. The resulting compound can be purified using column chromatography to obtain (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine in high purity.
科学研究应用
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have potential anti-depressant and anti-anxiety effects in animal models, as well as potential anti-inflammatory effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-9-18(11-13-7-8-13)12-14-10-17-16-6-4-3-5-15(14)16/h3-6,10,13,17H,2,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKUEUDVQRPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4973538.png)
![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)
![3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)

![2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4973628.png)